molecular formula C21H23NO4 B11277475 4-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine-2,6-dione

4-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine-2,6-dione

Cat. No.: B11277475
M. Wt: 353.4 g/mol
InChI Key: UTZQQJWXIPDGQL-UHFFFAOYSA-N
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Description

4-(3,4-DIMETHOXYPHENYL)-1-PHENETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE is a synthetic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dihydropyridine ring substituted with a phenethyl group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIMETHOXYPHENYL)-1-PHENETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenethylamine to form an intermediate Schiff base, which is then cyclized to yield the desired dihydropyridine derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIMETHOXYPHENYL)-1-PHENETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups onto the phenyl and pyridine rings, leading to a diverse array of derivatives.

Scientific Research Applications

4-(3,4-DIMETHOXYPHENYL)-1-PHENETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-1-PHENETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-DIMETHOXYPHENYL)-1-PHENETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE is unique due to its specific substitution pattern on the dihydropyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-1-(2-phenylethyl)piperidine-2,6-dione

InChI

InChI=1S/C21H23NO4/c1-25-18-9-8-16(12-19(18)26-2)17-13-20(23)22(21(24)14-17)11-10-15-6-4-3-5-7-15/h3-9,12,17H,10-11,13-14H2,1-2H3

InChI Key

UTZQQJWXIPDGQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C(=O)C2)CCC3=CC=CC=C3)OC

Origin of Product

United States

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